N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
Description
This compound (referred to hereafter as the target compound) is a multifunctional amide derivative featuring a benzyl group, a dimethylaminoethyl side chain, a 4-fluorophenyl ring, and a 2-oxopyridin-1(2H)-yl moiety. The presence of fluorine and pyridinone groups may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C25H26FN3O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C25H26FN3O3/c1-27(2)16-17-28(18-19-8-4-3-5-9-19)25(32)23(29-15-7-6-10-22(29)30)24(31)20-11-13-21(26)14-12-20/h3-15,23H,16-18H2,1-2H3 |
InChI Key |
QLQIOWBXRHLYMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C(=O)C(C(=O)C2=CC=C(C=C2)F)N3C=CC=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-(dimethylamino)ethyl chloride to form N-benzyl-N-[2-(dimethylamino)ethyl]amine. This intermediate is then reacted with 4-fluorobenzoyl chloride to introduce the fluorophenyl group. Finally, the oxopyridinyl group is introduced through a reaction with 2-oxopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Compound A : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide ()
- Key Features : Fluorinated benzyl and phenyl groups, tetrahydropyrimidine core.
- Comparison: Unlike the target compound, Compound A lacks the pyridinone ring but shares fluorinated aromatic systems.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Features : Chromen-4-one scaffold, dual fluorophenyl groups, pyrazolo-pyrimidine.
- However, both compounds utilize fluorophenyl groups to modulate electronic properties and lipophilicity .
Amide Derivatives with Benzyl Groups
Compound C : Timcodar (N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide) ()
- Key Features : Benzyl group, dual pyridyl substituents, trimethoxyphenyl acetyl.
- Comparison: Timcodar is a known mycobacterial infection therapeutic. While both compounds feature benzyl and amide linkages, Timcodar’s pyridyl and trimethoxyphenyl groups likely enhance membrane permeability and target engagement in bacterial systems, whereas the target compound’s dimethylaminoethyl group may improve solubility in aqueous environments .
Pyridinone/Pyrimidine-Containing Derivatives
Compound D : (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Key Features: Tetrahydro-pyrimidinone, branched alkyl chain, diphenylhexane backbone.
- Comparison: Compound D’s tetrahydro-pyrimidinone ring shares similarity with the target compound’s 2-oxopyridin-1(2H)-yl group. However, its bulky diphenylhexane backbone may limit bioavailability compared to the target compound’s more compact structure .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~475 (estimated) | 485.9 | 589.1 | 654.2 |
| Fluorine Atoms | 1 | 3 | 2 | 0 |
| Key Functional Groups | Pyridinone, dimethylaminoethyl | Tetrahydropyrimidine | Chromenone, sulfonamide | Trimethoxyphenyl |
| Potential Solubility | Moderate (due to dimethylaminoethyl) | Low | Low | Moderate |
Note: Data extrapolated from structural analogs in –5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
